molecular formula C22H17ClFN3O5S B6493445 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide CAS No. 941900-77-2

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide

Cat. No.: B6493445
CAS No.: 941900-77-2
M. Wt: 489.9 g/mol
InChI Key: ZPGXQOHHXZKNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide is a chemical compound with the molecular formula C 22 H 17 ClFN 3 O 5 S and a molecular weight of 489.90 g/mol . Its CAS registry number is 941900-77-2 . This reagent is intended for research applications and is not for diagnostic, therapeutic, or any human or veterinary use. While the specific biological pathway for this compound requires further investigation, its structure incorporates a benzamide moiety linked to a tetrahydroquinoline scaffold bearing a fluorobenzenesulfonyl group. Scientific literature indicates that structurally related N-(alkyl/aryl)-4-nitrobenzamide derivatives are of significant interest in medicinal chemistry research, particularly for their potential as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . Such compounds are investigated for their potential to manage postprandial hyperglycemia, making this chemical class a valuable scaffold for research in metabolic disorders . Furthermore, the structural motifs of sulfonamide and benzamide are known to be present in compounds with a wide range of bioactivities, underscoring the research value of this compound as a building block or for screening in various biological assays .

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O5S/c23-20-13-17(27(29)30)7-10-19(20)22(28)25-16-6-3-14-2-1-11-26(21(14)12-16)33(31,32)18-8-4-15(24)5-9-18/h3-10,12-13H,1-2,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGXQOHHXZKNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide (CAS Number: 941900-77-2) is a complex organic molecule with significant potential for biological activity. Its structure incorporates various functional groups that suggest diverse chemical reactivity and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H17ClFN3O5SC_{22}H_{17}ClFN_3O_5S, with a molecular weight of approximately 489.9 g/mol. The compound features a tetrahydroquinoline ring, a chloro group, and a sulfonyl group attached to a fluorobenzene moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H17ClFN3O5S
Molecular Weight489.9 g/mol
StructureTetrahydroquinoline core with chloro and sulfonyl groups

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of the RORγ (retinoic acid receptor-related orphan receptor gamma). RORγ is known to play a crucial role in the immune system, especially in the development of Th17 cells linked to autoimmune diseases such as psoriasis and rheumatoid arthritis.

Inhibition of RORγ

A patent application from 2012 highlighted the synthesis and evaluation of this compound as a potential RORγ inhibitor. In cell-based assays, it demonstrated moderate inhibitory activity against RORγ, suggesting its potential as a therapeutic agent for treating autoimmune conditions .

The biological activity of this compound is thought to involve modulation of enzyme activities and cellular pathways. It may interact with kinases involved in various signaling pathways, which could lead to therapeutic effects against diseases influenced by these pathways.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied for their biological activities. Below is a comparative analysis:

Compound NameStructural FeaturesBiological Activity
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)benzamide]Contains a pyrazolo ringAnticancer properties
N-(cyclopropanecarbonyl)-tetrahydroquinolineCyclopropanecarbonyl groupAntimicrobial activity
Benzamide derivativesSimple amide structureVaries widely; some have anticancer properties

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds that lack these specific features .

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with various biological targets. Notable findings include:

  • In vitro Studies : In cell-based assays targeting RORγ pathways, the compound exhibited significant inhibition rates compared to control groups.
  • Therapeutic Applications : The potential for use in treatments for autoimmune diseases has been highlighted due to its ability to modulate immune responses.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl Group Variations: The 4-fluorobenzenesulfonyl group in the target compound balances electron-withdrawing effects and metabolic stability compared to 4-methoxybenzenesulfonyl (electron-donating) or thiophen-2-ylsulfonyl (heterocyclic, bulkier) groups .
  • Benzamide Substituents :

    • The 4-nitro group in the target compound distinguishes it from analogs with chloro , fluoro , or trifluoromethyl groups. Nitro’s strong electron-withdrawing nature may improve binding affinity in electron-deficient active sites but could also increase toxicity risks.
    • 3,5-Bis(trifluoromethyl) substituents () enhance lipophilicity and steric bulk, critical for membrane permeability and mTOR inhibition .

Crystallographic and Computational Insights

  • Torsion Angles and Hydrogen Bonding: In a structurally related nitrophenyl tetrahydroquinoline derivative (), the nitro group exhibits a torsional angle of 3.5°–31.1° relative to the phenyl ring, influencing molecular packing and hydrogen-bonding networks (e.g., O—H⋯O and N—H⋯O interactions) . The target compound’s 4-nitro group may adopt similar conformations, affecting solubility and crystallinity.
  • Software Utilization :

    • Structural refinements for analogs (e.g., ) employed SHELXL97 , part of the widely used SHELX system for small-molecule crystallography .

Pharmacological Implications

  • mTOR Inhibition Potential: Morpholine-substituted analogs () demonstrate mTOR inhibitory activity, suggesting that the target compound’s 4-nitrobenzamide group could modulate similar pathways with altered potency or selectivity .
  • Metabolic Stability :
    • The 4-fluorobenzenesulfonyl group may improve metabolic stability compared to thiophene - or morpholine -based analogs, as fluorination often reduces oxidative degradation .

Preparation Methods

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The amine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) under mild conditions. Key protocols from analogous reactions include:

Reaction Conditions (Table 1)

SolventBaseTemperatureTimeYieldSource
THFTriethylamine0°C → 20°C30 min86%
DCMDIEA20°C1 h100%
MeCNPyridine20°C5 min81%

Procedure :
A solution of 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) and 4-fluorobenzenesulfonyl chloride (1.1 equiv) in THF is treated with triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 30 minutes, warmed to room temperature, and quenched with water. The product is extracted with ethyl acetate, dried, and purified via column chromatography.

Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride

Chlorination of 4-Nitrobenzoic Acid

2-Chloro-4-nitrobenzoic acid is prepared via electrophilic aromatic substitution. While direct data is absent, analogous chlorination methods include:

  • N-Chloro reagents : N-Chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile at 20–25°C.

  • Cl₂ gas : Chlorination in acetic acid with catalytic FeCl₃.

Acyl Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in dichloromethane at reflux.

Amide Coupling Reaction

Reaction of 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-amine with 2-Chloro-4-Nitrobenzoyl Chloride

The final step involves nucleophilic acyl substitution. Representative conditions (Table 2):

SolventBaseTemperatureTimeYieldSource
DCMDIEA20°C6 h85%
THFPyridine80°C3 h77%

Procedure :
A solution of 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) and 2-chloro-4-nitrobenzoyl chloride (1.2 equiv) in DCM is treated with DIEA (3.0 equiv) at 20°C. After 6 hours, the mixture is washed with 1M HCl, dried, and concentrated to afford the crude product, which is recrystallized from ethanol.

Analytical Characterization

Molecular Formula : C₂₂H₁₇ClFN₃O₅S
Molecular Weight : 489.9 g/mol.
Spectroscopic Data :

  • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), sulfonamide NH (δ 10.2 ppm), tetrahydroquinoline CH₂ (δ 2.5–3.5 ppm).

  • MS (ESI) : m/z 490.0 [M+H]⁺.

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring mono-chlorination in the benzamide moiety requires controlled reaction conditions.

  • Sulfonamide Stability : Acidic or basic conditions may cleave the sulfonamide bond; neutral pH is preferred during workup.

  • Purification : Silica gel chromatography or recrystallization ensures high purity (>98%) .

Q & A

Q. Methodological Answer :

  • Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 100 K using synchrotron radiation for high-resolution data.
  • Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling twinned data and hydrogen atom placement. For structure solution, combine SHELXD (dual-space algorithm) with OLEX2 for visualization.
  • Validation : Cross-check torsion angles and bond lengths against similar sulfonamide-containing compounds in the Cambridge Structural Database (CSRD) to identify steric clashes or electronic distortions .

Advanced: What experimental evidence supports the potential role of this compound as a RORγ inverse agonist, and how can contradictory IC50 values be addressed?

Q. Methodological Answer :

  • Biological Assays :
    • In vitro Testing : Use a luciferase reporter assay in HEK293T cells transfected with RORγ-LBD to measure inhibition (IC50). Reference compound SR1555 (IC50 = 1.5 µM) serves as a positive control .
    • Data Interpretation : Discrepancies in IC50 values (e.g., batch-to-batch variability) may arise from differences in cell-line stability or compound solubility. Address this by:
  • Pre-treating cells with 0.1% DMSO to enhance solubility.
  • Validating results via SPR (surface plasmon resonance) to directly measure binding kinetics .

Basic: Which analytical techniques are most effective for characterizing purity and stability?

Q. Methodological Answer :

  • HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>98%). Monitor degradation under accelerated stability conditions (40°C/75% RH for 4 weeks).
  • NMR : ¹H/¹³C NMR in DMSO-d6 to confirm substitution patterns (e.g., sulfonyl group at δ 7.8–8.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 487.89 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of the nitro and chloro substituents?

Q. Methodological Answer :

  • Nitro Group : Replace with cyano (-CN) or trifluoromethyl (-CF3) to evaluate electron-withdrawing effects on receptor binding.
  • Chloro Substituent : Test fluoro or methyl analogs to assess steric tolerance in the RORγ binding pocket.
  • SAR Workflow :
    • Synthesize analogs via parallel combinatorial chemistry.
    • Screen analogs in a high-throughput RORγ inhibition assay.
    • Perform molecular docking (AutoDock Vina) using PDB ID 4NIE (RORγ crystal structure) to rationalize activity trends .

Advanced: How should researchers address contradictory data in solubility and bioavailability predictions?

Q. Methodological Answer :

  • Solubility : Experimental vs. computational (e.g., SwissADME) discrepancies often arise from aggregation. Mitigate via:
    • Co-solvent systems (e.g., PEG-400/water).
    • Amorphous solid dispersion using HPMCAS.
  • Bioavailability : Use a Caco-2 permeability assay to validate PAMPA predictions. Adjust logP (<5) by introducing polar groups (e.g., -OH) on the benzamide moiety .

Advanced: What methodological frameworks are recommended for studying metabolic pathways of this compound?

Q. Methodological Answer :

  • In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-QTOF-MS.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Data Integration : Use kinetic modeling (e.g., Phoenix WinNonlin) to predict in vivo clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.